4-Ethoxyoxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyoxolan-3-amine is an organic compound with the molecular formula C6H13NO2. It is a derivative of oxolane, featuring an ethoxy group and an amine group attached to the oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyoxolan-3-amine typically involves the reaction of oxolane derivatives with ethoxy groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution and reductive amination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxyoxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxo derivatives, reduced amine derivatives, and substituted oxolane compounds .
Wissenschaftliche Forschungsanwendungen
4-Ethoxyoxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxyoxolan-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its amine group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyoxolan-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxyoxolan-2-amine: Similar structure but with the amine group at a different position.
4-Ethoxyoxolan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness: 4-Ethoxyoxolan-3-amine is unique due to its specific combination of an ethoxy group and an amine group on the oxolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C6H13NO2 |
---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
4-ethoxyoxolan-3-amine |
InChI |
InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
DHKFYFFNUUVCHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1COCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.